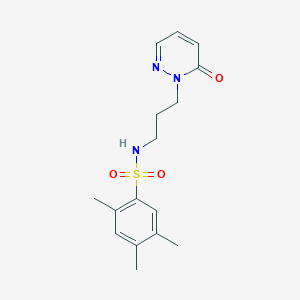

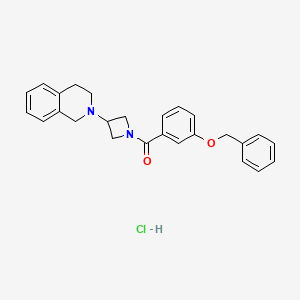

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

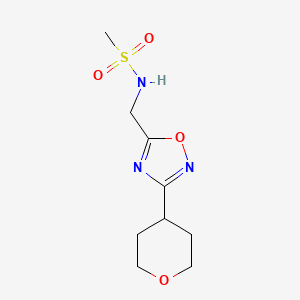

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone, also known as NTMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. NTMP belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects. We will also explore the future directions for the use of NTMP in scientific research.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone: has been evaluated for its antibacterial properties against various strains, including Mycobacterium tuberculosis H37Rv, multidrug-resistant M. tuberculosis, Mycobacterium bovis BCG, Mycobacterium aurum, Escherichia coli, and Staphylococcus aureus. It exhibits selectivity toward slow-growing mycobacteria and Gram-positive bacteria. Notably, in M. bovis BCG, it demonstrates a bactericidal mode of action .

Cytotoxicity Assessment

The compound’s cytotoxicity potential was evaluated in human THP-1 and murine RAW 264.7 cell lines. Interestingly, it shows lower cytotoxicity compared to its antibacterial activity, suggesting a favorable safety profile for potential therapeutic use .

Efflux Pump Inhibition

In the context of mycobacterial efflux pumps, (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone stands out. It acts as an excellent whole-cell efflux pump inhibitor in the mycobacterial surrogate M. aurum, surpassing the known efflux pump inhibitor verapamil. This property could enhance drug efficacy by preventing efflux-mediated resistance .

Arylamine N-Acetyltransferase Inhibition

The compound’s 5-nitrothiophene moiety has been identified as a prospective inhibitor scaffold for mycobacterial arylamine N-acetyltransferase (NAT). NAT is a key enzyme involved in metabolizing isoniazid, a first-line antituberculosis drug. By inhibiting NAT, this compound could potentially enhance the effectiveness of isoniazid therapy .

Adjunctive Tuberculosis Therapy

Given its antimycobacterial properties, low cytotoxicity, efflux pump inhibition, and NAT inhibition, (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone emerges as a promising candidate for adjunctive tuberculosis therapy. Combining it with existing treatments could improve overall outcomes .

Nitroheterocyclic Drug Class

This compound belongs to the nitroheterocyclic class, which has been extensively studied in modern chemotherapy. Nitrofurantoin, nitrofurazone, and furazolidone are examples of nitrofuran derivatives used for treating burns and urinary tract infections .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are key enzymes in the cholinergic system, playing crucial roles in neurotransmission by hydrolyzing acetylcholine .

Mode of Action

These inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and enhancing cholinergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Result of Action

Ache inhibitors typically result in increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially alleviate symptoms of conditions like alzheimer’s disease .

Propiedades

IUPAC Name |

(5-nitrothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXMQOSVVIPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

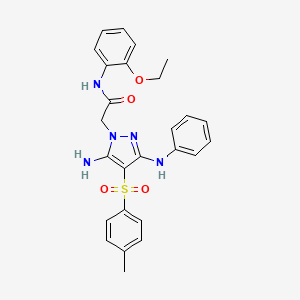

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2805865.png)

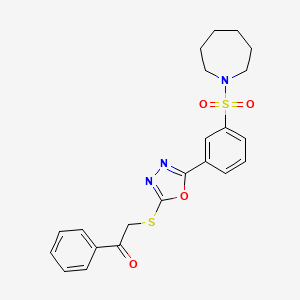

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

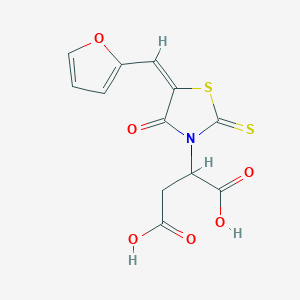

![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)

![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)